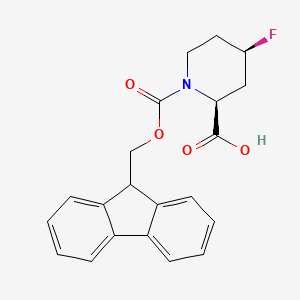
(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C26H30N2O6
- Molecular Weight : 466.534 g/mol
- CAS Number : 183673-66-7
The presence of the fluorine atom in the piperidine ring is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts.
Antitumor Activity
Fluorinated piperidine derivatives have been studied for their antitumor properties. For instance, studies have shown that certain fluorinated analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. The biphasic dose-response relationship observed in some compounds indicates that low concentrations can induce cell death while higher concentrations may promote cell proliferation due to metabolic byproducts .
Table 1: Antitumor Activity of Fluorinated Piperidines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5F 203 | MCF-7 | ~10 | Inhibition of cytochrome P450 enzymes |
| GW 610 | MDA-MB-468 | ~25 | Induction of apoptosis |
| (2S,4R)-fluoropiperidine | Various | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Metabolic Stability : The fluorine atom can enhance the stability of the compound against metabolic degradation, allowing for prolonged action within biological systems .
- Interaction with Enzymes : Fluorinated compounds often interact differently with enzymes compared to their non-fluorinated analogs. This can lead to altered pathways in drug metabolism and efficacy .
- Cellular Uptake : The lipophilicity introduced by the fluorine atom can facilitate better membrane permeability, enhancing cellular uptake and bioavailability .
Case Studies
Recent research has highlighted various case studies where fluorinated piperidines have shown promising results:
- Study on MCF-7 Cells : A study demonstrated that a series of fluorinated piperidines exhibited significant cytotoxic effects on MCF-7 cells, with particular emphasis on the role of the fluorine atom in enhancing potency .
- Piperidine Derivatives : Another investigation focused on synthesizing novel piperidine derivatives, revealing that modifications at the 4-position significantly influenced antitumor activity and selectivity against cancer cell lines .
Propriétés
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-13-9-10-23(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)/t13-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCBTILEUOXQA-YJYMSZOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














